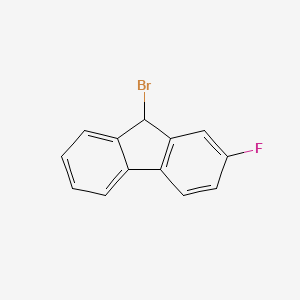

9-Bromo-2-fluoro-9h-fluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6344-64-5 |

|---|---|

Molecular Formula |

C13H8BrF |

Molecular Weight |

263.10 g/mol |

IUPAC Name |

9-bromo-2-fluoro-9H-fluorene |

InChI |

InChI=1S/C13H8BrF/c14-13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)13/h1-7,13H |

InChI Key |

WZHZJVMBBSFWBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 9 Bromo 2 Fluoro 9h Fluorene

Reactivity at the C9-Bromo Position

The C9 position of the fluorene (B118485) ring is benzylic and thus exhibits enhanced reactivity. The presence of a bromine atom at this position makes it a versatile handle for various chemical transformations.

Nucleophilic Substitution Pathways

The C9-Br bond in 9-Bromo-2-fluoro-9H-fluorene is susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the C9 position. For instance, reactions with amines, alkoxides, and thiolates can yield the corresponding 9-amino, 9-alkoxy, and 9-thioether derivatives, respectively. The reaction of 9-bromo-9-phenylfluorene (B18599) with α-amino esters is a key step in the synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are useful in asymmetric synthesis. orgsyn.org Similarly, the synthesis of 9-(2-Bromoethyl)-9H-fluorene can be achieved from 2-(9H-fluoren-9-yl)ethanol using lithium bromide in acetone. chemicalbook.com

A newer method for nucleophilic fluorine substitution of alkylbromides using Et3N·3HF has been described, which is notable for its broad substrate scope and mild reaction conditions. rsc.org

Formation of Organometallic Intermediates (e.g., Lithiation) and their Reactivity

Treatment of this compound with strong organolithium bases, such as n-butyllithium or t-butyllithium, can lead to the formation of the corresponding 2-fluoro-9H-fluoren-9-yllithium. This organometallic intermediate is a powerful nucleophile and can react with a variety of electrophiles. For example, reaction with aldehydes or ketones will yield the corresponding secondary or tertiary alcohols. This lithiation strategy is a common method for creating carbon-carbon bonds at the C9 position. The generation of 2,2′-dilithiobiphenyl compounds from 2,2′-dihalobiphenyls through lithium-halogen exchange is a key step in synthesizing 9-borafluorenes. nsf.gov

Cross-Coupling Reactivity for Carbon-Carbon Bond Formation

The C9-Br bond readily participates in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net These reactions have been extensively used to synthesize a wide array of 9-substituted fluorene derivatives. researchgate.net

Suzuki Coupling: In the presence of a palladium catalyst and a base, this compound can be coupled with boronic acids or their esters to form 9-aryl or 9-vinyl-2-fluoro-9H-fluorene derivatives. rsc.orgnih.gov

Heck Coupling: This reaction involves the palladium-catalyzed coupling of this compound with alkenes to introduce an alkenyl group at the C9 position. rsc.org

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper(I), provides a direct route to 9-alkynyl-2-fluoro-9H-fluorene derivatives. rsc.orgnih.gov Site-selective Sonogashira reactions have been demonstrated with compounds like 1,2-dibromo-3,5-difluorobenzene. researchgate.net

These cross-coupling reactions are highly valued for their efficiency and functional group tolerance, enabling the construction of complex molecular architectures based on the fluorene framework. researchgate.netorganic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions at the C9-Position

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9-Aryl-2-fluoro-9H-fluorene |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | 9-Alkenyl-2-fluoro-9H-fluorene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 9-Alkynyl-2-fluoro-9H-fluorene |

Radical Reaction Pathways

The C9-Br bond can also undergo homolytic cleavage to generate a 2-fluoro-9H-fluoren-9-yl radical. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by photolysis. The resulting radical can then participate in various radical reactions, including addition to alkenes or trapping by radical scavengers. For example, 9-Bromo-9-phenylfluorene can be prepared through a light-initiated reaction of bromine and 9-phenylfluorene. orgsyn.org Another method involves the treatment of 9-phenylfluorene with N-bromosuccinimide, a common reagent for radical bromination. orgsyn.orgthieme-connect.de

Reactivity at the C2-Fluoro Position

The fluorine atom at the C2 position primarily influences the electronic properties of the fluorene aromatic system.

Electronic Influence of Fluorine on Aromatic System Reactivity

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. nih.govresearchgate.net This effect decreases the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution reactions. researchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). researchgate.net

Table 2: Electronic Effects of Fluorine Substituent

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the sigma bond. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic π-system. | Activates the ortho and para positions towards electrophilic attack. |

Potential for Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step process:

Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in this context, yielding the substituted product.

The fluorine atom at the C2 position is particularly susceptible to this type of substitution. Its high electronegativity polarizes the C-F bond, making the carbon atom electrophilic and prone to attack. While the bromine atom at the C9 position is a halogen, it is situated on a tetrahedral carbon and is not part of the aromatic π-system. Therefore, it does not participate directly in SNAr but rather undergoes nucleophilic aliphatic substitution. The reactivity of the C2-fluorine is the primary consideration for SNAr on this molecule.

Reactivity of the Fluorene Core and Substituent Interplay

The chemical behavior of this compound is largely dictated by the fluorene core and the electronic interplay between the fluorine and bromine substituents.

Acidity of the C9-Methylene Bridge and Alkylation/Functionalization Reactions

The C9 position of the fluorene ring is known for its notable acidity compared to typical hydrocarbons. The parent fluorene molecule has a pKa of approximately 22.6 in DMSO, a consequence of the stability of its conjugate base, the fluorenyl anion. wikipedia.org This anion is aromatic, as the lone pair on the C9 carbon participates in the π-system, resulting in a planar, 14-π-electron aromatic species.

In this compound, one of the acidic protons at the C9 position is replaced by a bromine atom. The remaining C9-H bond exhibits enhanced acidity due to two primary factors:

The Fluorene Core: The inherent ability of the fluorene ring system to stabilize the resulting anion through delocalization.

The Fluorine Substituent: The fluorine atom at the C2 position is strongly electron-withdrawing through the inductive effect, which further acidifies the C9-H proton by stabilizing the negative charge of the conjugate base.

Deprotonation of the C9-H by a suitable base (e.g., an alkoxide or an organolithium reagent) generates a nucleophilic anion. This anion is a key intermediate for a variety of alkylation and functionalization reactions. It can react with a range of electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the C9 position.

Alternatively, the bromine atom at the C9 position can act as a leaving group in nucleophilic substitution reactions. This provides another pathway for functionalization at this position, for instance, through reaction with alcohols or amines. Several metal-catalyzed processes have been developed for the alkylation of the 9H-fluorene C-H bond using alcohols. rsc.orgresearchgate.net Related compounds like 9-bromo-9-phenylfluorene are also utilized in alkylation reactions. orgsyn.org

| Reaction Type at C9 | Reagents/Conditions | Product Type |

| Deprotonation/Alkylation | 1. Strong Base (e.g., BuLi, t-BuOK) 2. Electrophile (e.g., R-X) | 9-Alkyl-9-bromo-2-fluoro-9H-fluorene |

| Nucleophilic Substitution | Nucleophile (e.g., R-OH, R-NH2) | 9-Substituted-2-fluoro-9H-fluorene |

Electrophilic Aromatic Substitution on the Pendant Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. youtube.com The fluorene nucleus is generally reactive towards electrophiles. The outcome of such a reaction on this compound is directed by the existing substituents. The mechanism involves the attack of an electrophile on the π-system of the benzene rings to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The directing effects of the substituents are as follows:

2-Fluoro Group: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, due to its strong electronegativity, it is also a deactivating group. It will direct incoming electrophiles primarily to the C1 and C3 positions.

Considering the combined effects, electrophilic attack is most likely to occur on the fluorine-substituted ring at the positions activated by the fluorine atom. The other ring is less activated.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Electrophile (E+) | Predicted Major Products | Rationale |

|---|---|---|

| Halogenation (e.g., Br₂/FeBr₃) | 1-Bromo-2-fluoro-9-bromo-9H-fluorene, 3-Bromo-2-fluoro-9-bromo-9H-fluorene | The fluorine at C2 is an o,p-director, making positions C1 and C3 the most nucleophilic. youtube.com |

| Nitration (e.g., HNO₃/H₂SO₄) | 1-Nitro-2-fluoro-9-bromo-9H-fluorene, 3-Nitro-2-fluoro-9-bromo-9H-fluorene | The powerful nitronium ion (NO₂+) will attack the positions most activated by the fluorine substituent. |

| Sulfonation (e.g., fuming H₂SO₄) | 2-Fluoro-9-bromo-9H-fluorene-1-sulfonic acid, 2-Fluoro-9-bromo-9H-fluorene-3-sulfonic acid | Similar directing effects as in halogenation and nitration. |

Influence of Halogens on π-Conjugation and Electronic Structure

2-Fluoro Substituent: The fluorine atom on the aromatic ring directly participates in the π-system. It has opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects modulates the energy levels of the molecular orbitals. Specifically, it can lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

9-Bromo Substituent: The bromine atom at the C9 bridge is not directly part of the aromatic π-system. Its influence is primarily steric and inductive. By breaking the planarity at the bridge and introducing a bulky, electronegative atom, it can alter the conformation of the fluorene system. This can indirectly affect the extent of π-conjugation across the biphenyl (B1667301) unit. Altering the linker between donor and acceptor units in fluorene-based systems has been shown to impact photophysical properties. unimi.itchemrxiv.org

Applications of 9 Bromo 2 Fluoro 9h Fluorene and Its Derivatives in Advanced Materials and Chemical Synthesis

Organic Electronic and Optoelectronic Materials Development

The unique photophysical and electronic properties of fluorene (B118485) derivatives make them prime candidates for use in various organic electronic and optoelectronic devices. The ability to modify the fluorene core allows for precise control over properties such as emission color, charge carrier mobility, and energy levels, which are critical for device performance.

Components in Organic Light-Emitting Diodes (OLEDs) and Displays

Fluorene-based polymers are highly regarded for their application in OLEDs due to their efficient blue luminescence, high charge carrier mobility, and good processability. aps.orgresearchgate.net The 9-Bromo-2-fluoro-9H-fluorene serves as a key intermediate for creating more complex fluorene derivatives tailored for OLED applications. For instance, the bromine at the 9-position can be replaced to introduce various functional groups, while the fluorine at the 2-position can influence the electronic properties of the molecule.

Derivatives of fluorene are used to synthesize polymer semiconductors that are essential components in OLEDs and Polymer Light-Emitting Diodes (PLEDs). ossila.com For example, polyfluorenes are known for their high quantum efficiency and large optical gain. researchgate.net The synthesis of copolymers, often starting from brominated fluorene precursors, allows for the tuning of the emission color and improvement of device stability. One notable example is the use of fluorene-based copolymers as the active material in green OLEDs. ossila.com Additionally, fluorene derivatives are incorporated into bipolar charge transporting materials, which are crucial for achieving balanced charge injection and transport in OLEDs, leading to higher efficiencies. rsc.org

Application in Organic Photovoltaic Devices and Solar Cells

Several studies have demonstrated the successful application of fluorene-based copolymers in OPVs. For instance, copolymers synthesized through Suzuki coupling polymerization, a reaction that can utilize bromo-functionalized precursors, have been used as the electron donor in bulk heterojunction solar cells. nih.govingentaconnect.com The power conversion efficiencies (PCEs) of these devices can be significantly influenced by the specific structure of the fluorene derivative and the processing conditions. nih.gov In some cases, PCEs as high as 10.71% have been achieved with fluorinated fluorene-based polymers in non-fullerene solar cells. rsc.org Furthermore, fluorene units are incorporated into organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs), where they act as a bridge to facilitate electron transfer. rsc.org

| Polymer System | Acceptor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Polymer:PC71BM (1:2) | PC71BM | 1.22% | nih.govingentaconnect.com |

| 9,9-dioctylfluorene based polymer | PC70BM | 6.2% | researchgate.net |

| PBFO-F | Y6 | 10.71% | rsc.org |

| HMW-P1 | PC71BM | 6.52% (with DIO additive) | nih.gov |

| SBF-PDI4 | PTB7-Th (Donor) | 5.34% | rsc.org |

Role in Semiconductors and Photoconductors

The inherent charge transport capabilities of fluorene derivatives make them excellent candidates for use as semiconductors and photoconductors in various electronic devices. researchgate.netthieme-connect.de The charge carrier mobility in polyfluorenes can be quite high, which is a critical parameter for the performance of organic field-effect transistors (OFETs) and other electronic components. aps.orgresearchgate.net Research has shown that the arrangement of polyfluorene chains, specifically the formation of a β-phase, can significantly enhance charge carrier mobility. aps.orgresearchgate.net

Fluorene-based materials can exhibit bipolar charge transport, meaning they can conduct both holes and electrons. rsc.org This property is particularly valuable in devices like OLEDs where balanced charge transport is necessary for high efficiency. The hole mobility in some fluorene-based charge transporting materials has been measured to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org The intramolecular charge carrier mobility in fluorene-thiophene copolymers has been reported to be as high as 1 cm² V⁻¹ s⁻¹. acs.org These properties, combined with their good processability, make fluorene derivatives highly promising for the development of next-generation organic semiconductors. aps.orgossila.com

| Material | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Poly(9,9′-dioctylfluorene-co-bithiophene) (F8T2) | Hole | 0.02 | acs.org |

| Fluorene-based bipolar materials | Hole | 10⁻⁴ - 10⁻⁵ | rsc.org |

| Fluorene-based bipolar materials | Electron | ~10⁻⁵ - 10⁻⁶ | rsc.org |

| Fluorene-thiophene copolymers | Intramolecular | ~1 | acs.org |

Use as Dyes and Optical Brightening Agents

The strong fluorescence of many fluorene derivatives makes them suitable for use as dyes and optical brightening agents (OBAs). thieme-connect.deresearchgate.net Optical brighteners are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a "whitening" effect. wikipedia.org While stilbene (B7821643) derivatives are the most common class of OBAs, other fluorescent compounds with extended conjugation, like certain fluorene derivatives, can also serve this purpose. wikipedia.orgfibre2fashion.com

The highly fluorescent nature of fluorene derivatives has led to their use in creating bright and efficient displays. thieme-connect.de Their application as photoluminescent dyes is well-established, with recent examples including their use in two-photon bioimaging. researchgate.net The ability to tune the emission properties through chemical modification of the fluorene core allows for the development of dyes with specific colors and properties for various applications. researchgate.net

Catalysis and Ligand Design in Organometallic Chemistry

Beyond materials science, fluorene derivatives also play a role in the field of catalysis, particularly in the design of ligands for organometallic complexes.

Fluorene Derivatives as Catalysts for Organic Reactions

The fluorene scaffold can be incorporated into ligands for transition metal catalysts, influencing the catalytic activity and selectivity of the resulting complex. The development of chiral fluorenes is of particular interest for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule. researchgate.net Various methods, including transition metal-catalyzed and organo-catalyzed asymmetric reactions, have been developed to synthesize chiral fluorenes with high optical purity. researchgate.net

While direct use of this compound as a catalyst is not common, it serves as a valuable precursor for synthesizing more complex fluorene-based ligands and catalysts. thieme-connect.deorgsyn.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to create new carbon-carbon bonds, and brominated fluorenes are excellent substrates for these reactions. nih.govorganic-chemistry.org These reactions can be used to build intricate molecular architectures around the fluorene core, leading to novel catalysts for a variety of organic transformations. researchgate.net

Precursors and Intermediates in Fine Chemical Synthesis

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. Fluorene and its derivatives have long been recognized as important intermediates in organic synthesis and materials chemistry due to their modifiable structure. researchgate.netresearchgate.net

This compound serves as an excellent starting material for the construction of complex molecular architectures. The bromine atom at the 9-position acts as a versatile functional handle, allowing for the introduction of various substituents through nucleophilic substitution or organometallic coupling reactions. The C-9 position of fluorene is particularly reactive, facilitating alkylation and arylation reactions. thieme-connect.de

This reactivity allows for the synthesis of a wide array of 9-substituted-2-fluorofluorene derivatives, which can then be used as key intermediates in the synthesis of larger, more complex molecules. For example, the bromine can be replaced by carbon, nitrogen, or oxygen-based nucleophiles, leading to a diverse range of functionalized fluorenes. These can then undergo further transformations at other positions on the fluorene ring, enabling the construction of elaborate three-dimensional structures. The presence of the fluorine atom can influence the reactivity of the molecule and the properties of the final product.

Conjugated polymers based on the fluorene backbone, known as polyfluorenes, have garnered significant interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. iitk.ac.in20.210.105 These polymers are typically synthesized through the polymerization of 2,7-dihalogenated fluorene monomers via metal-catalyzed coupling reactions such as Yamamoto and Suzuki polymerizations. tandfonline.comrsc.org

This compound can be readily converted into a monomer suitable for polymerization. For example, a second bromine atom can be introduced at the 7-position to create a 2,7-dibromo-9-fluoro-9-substituted-fluorene monomer. The substituents at the 9-position are crucial for ensuring the solubility and processability of the resulting polymer. iitk.ac.in The fluorine atom at the 2-position would be incorporated into the polymer backbone, where it can significantly alter the electronic properties, such as the HOMO and LUMO energy levels, and consequently the emission color and efficiency of the polymer. 20.210.105

Similarly, fluorene units can be incorporated into macrocyclic structures. nih.gov The synthesis of such macrocycles often involves the coupling of di-functionalized fluorene precursors. This compound, after appropriate modification, can serve as a key building block for the construction of these complex supramolecular architectures.

| Polymer/Macrocycle Type | Synthetic Route | Role of this compound |

| Poly(2-fluorofluorene) derivative | Yamamoto or Suzuki Polymerization | Monomer precursor |

| Fluorene-containing Macrocycle | Metal-catalyzed macrocyclization | Functionalized building block |

The synthesis of peptides requires the temporary protection of the α-amino group of amino acids to prevent unwanted side reactions during peptide bond formation. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions. publish.csiro.auacs.orgbiosynth.com

Another fluorenyl-based protecting group, the 9-phenylfluorenyl (Pf) group, is known for its ability to prevent racemization of the α-chiral center of amino acids. nih.gov The Pf group is typically introduced using 9-bromo-9-phenylfluorene (B18599). nih.govorgsyn.org

A protecting group derived from this compound could offer unique properties in peptide synthesis. The introduction of a fluorine atom onto the fluorene ring is expected to influence the stability of the protecting group. The electron-withdrawing nature of fluorine could increase the acidity of the proton at the 9-position, potentially altering the conditions required for deprotection. This could lead to the development of a new protecting group with tunable lability, providing an additional level of orthogonality in complex peptide synthesis. rsc.orgnih.gov For instance, a 2-fluoro-9-fluorenylmethyl-based protecting group could exhibit different cleavage kinetics compared to the standard Fmoc group, which could be advantageous in the synthesis of sensitive or complex peptide sequences. nih.gov

| Protecting Group | Parent Compound | Potential Advantage |

| 2-Fluoro-Fmoc | 2-Fluoro-9-fluorenylmethanol | Modified lability |

| 2-Fluoro-Pf | 9-Bromo-2-fluoro-9-phenylfluorene | Enhanced racemization prevention and tunable stability |

Research Tools in Chemical and Biological Sciences

Fluorescent molecules are indispensable tools for visualizing and understanding biological processes at the molecular and cellular level. The development of novel fluorescent probes with improved brightness, photostability, and specific targeting capabilities is a continuous pursuit in chemical biology. nih.govnih.gov

The fluorene scaffold is a privileged structure in the design of fluorescent probes, particularly for two-photon fluorescence microscopy (2PFM). elsevierpure.comresearchgate.net Fluorene-based fluorophores exhibit high fluorescence quantum yields, good photostability, and large two-photon absorption cross-sections. ucf.edu The versatility of the fluorene core allows for extensive functionalization to tune its photophysical properties and to introduce reactive groups for conjugation to biomolecules. researchgate.net

This compound is a valuable starting material for the synthesis of novel fluorescent probes. The bromine atom can be used to introduce various functionalities, such as electron-donating or electron-accepting groups, to create "push-pull" chromophores with tailored absorption and emission properties. nih.gov The fluorine atom at the 2-position can also contribute to the modulation of the photophysical properties of the probe. Fluorination can lead to shifts in the emission wavelength and can enhance the quantum yield and photostability of the fluorophore.

For example, a fluorescent probe based on the 2-fluorofluorene (B1330293) core could be designed to specifically label certain organelles within a cell or to report on the presence of a specific analyte. The bromo-functionalization provides a convenient point of attachment for a targeting moiety or a reactive group for bioconjugation. The unique spectral properties imparted by the fluoro-substituent could allow for multiplexed imaging in combination with other fluorescent probes. The development of such advanced probes from this compound holds significant promise for advancing our understanding of complex biological systems. rsc.org

Computational and Theoretical Investigations of 9 Bromo 2 Fluoro 9h Fluorene

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical and physical properties. Molecular orbital theory, in conjunction with computational methods, allows for a detailed description of the distribution and energy of electrons within 9-Bromo-2-fluoro-9H-fluorene.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the molecular geometry and calculate key electronic properties. nih.gov

The introduction of the fluorine atom at the C2 position and the bromine atom at the C9 position significantly influences the electronic distribution of the fluorene (B118485) core. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group through the sigma framework, while the bromine atom at the sp3-hybridized C9 position primarily introduces steric bulk and a potential leaving group.

DFT calculations would provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity and its behavior in electronic applications. The HOMO is expected to be localized primarily on the electron-rich fluorene ring, while the LUMO would also be distributed across the aromatic system. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic absorption and emission properties.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.1 | Debye |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar fluorene derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states and to predict the molecule's absorption spectrum. nih.gov

TD-DFT calculations on this compound would reveal the nature of its electronic transitions. The primary absorption bands in the UV-visible region are expected to correspond to π-π* transitions within the fluorene aromatic system. The positions and intensities of these absorption bands are influenced by the substituents. The fluorine atom may cause a slight blue shift in the absorption spectrum compared to the unsubstituted fluorene, while the bromine atom's effect on the electronic transitions is likely to be less pronounced.

These calculations can also provide insights into the properties of the excited states, such as their lifetimes and the potential for fluorescence or phosphorescence. The nature of the lowest singlet excited state (S1) and the lowest triplet excited state (T1) are of particular interest, as they govern the photophysical properties of the molecule.

Table 2: Predicted Excited State Properties of this compound from TD-DFT Calculations

| Property | Predicted Value | Unit |

| S0 -> S1 Transition Energy | 4.2 | eV |

| S0 -> S1 Oscillator Strength | 0.15 | (arbitrary units) |

| S0 -> T1 Transition Energy | 3.1 | eV |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar fluorene derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species and high-energy intermediates that are difficult to observe experimentally.

Transition State Analysis and Energy Landscapes of Key Transformations

For reactions involving this compound, such as nucleophilic substitution at the C9 position, computational modeling can be used to map out the entire reaction pathway. By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed energy landscape can be constructed.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a substitution reaction at C9, the calculations would likely show a transition state where the carbon-bromine bond is partially broken and the new bond with the incoming nucleophile is partially formed.

Investigation of Reactive Intermediates (e.g., Allene (B1206475) Carbocations)

In certain reactions, fluorene derivatives can form interesting reactive intermediates. For example, under specific conditions, propargylic alcohols derived from fluorene can undergo reactions that proceed through allene carbocation intermediates. thieme-connect.de While this compound itself does not possess a propargylic alcohol group, its derivatives could be designed to explore such reactivity.

Computational studies would be crucial in confirming the existence and stability of such intermediates. The calculations would provide the geometry and electronic structure of the allene carbocation, helping to explain the observed product distribution in such reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the molecule.

Computational chemistry can be used to predict the infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra of this compound. The calculated vibrational frequencies from a DFT calculation can be used to simulate the IR spectrum, helping to assign the observed peaks to specific vibrational modes of the molecule.

Similarly, NMR chemical shifts can be calculated and compared to experimental data to aid in the structural elucidation of the molecule and its derivatives. The predicted UV-visible spectrum from TD-DFT calculations, as mentioned earlier, can be directly compared with the experimentally measured spectrum to validate the theoretical model and to understand the electronic transitions responsible for the observed absorption bands. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | ~1600 cm⁻¹ | C=C stretching (aromatic) |

| ¹H NMR | 7.0-8.0 ppm | Aromatic protons |

| ¹³C NMR | ~120-150 ppm | Aromatic carbons |

| UV-Vis | ~300 nm | π-π* transition |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical spectroscopic data for fluorene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are a cornerstone in predicting NMR spectra. These methods calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, ¹H NMR calculations would predict the chemical shifts for the seven aromatic protons and the single proton at the C9 position. The proton at C9 is expected to show a distinct singlet, with its chemical shift influenced by both the bromine and fluorine substituents. The aromatic protons' shifts would be determined by the combined electron-withdrawing effects of the fluorine at C2 and the bromine at C9, leading to a complex splitting pattern.

¹³C NMR chemical shift calculations are valuable for assigning the 13 carbon signals in the molecule. The carbon atom bonded to fluorine (C2) would exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR. Similarly, the C9 carbon, bonded to bromine, would have its chemical shift significantly influenced by the heavy atom effect of bromine. DFT calculations can predict these shifts with a reasonable degree of accuracy, aiding in the experimental spectrum assignment.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment. Computational predictions of the ¹⁹F chemical shift for this compound are crucial for its characterization. The chemical shift would be characteristic of a fluorine atom attached to an aromatic fluorene ring system. DFT methods have shown predictive power in calculating ¹⁹F NMR shifts, although factors like solvent effects and relativistic corrections can influence accuracy.

Table 1: Illustrative Predicted NMR Data for a Substituted Fluorene (Note: As specific calculated data for this compound is not available, this table presents hypothetical data based on typical values for similar structures to illustrate the expected output of computational analysis.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H9 | ~5.5 - 6.0 | Singlet |

| ¹³C | C9 | ~50 - 55 | - |

| ¹³C | C2 | ~160 - 165 (d, ¹JCF ≈ 245 Hz) | - |

| ¹⁹F | F2 | ~(-110) - (-120) | - |

Vibrational Spectroscopy (Infrared) Simulations

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the fundamental vibrational modes. These simulations are instrumental in assigning experimental IR spectra.

For this compound, key predicted vibrational modes would include:

C-H stretching vibrations in the aromatic region (typically 3000-3100 cm⁻¹).

C-F stretching vibration, which is typically strong and found in the 1250-1000 cm⁻¹ region.

C-Br stretching vibration, which appears at lower frequencies, usually in the 700-500 cm⁻¹ range.

Fluorene ring vibrations (C=C stretching) in the 1600-1400 cm⁻¹ region.

Computational simulations can help differentiate between the various vibrational modes and understand how the substituents (Br and F) perturb the vibrational frequencies of the fluorene core.

Table 2: Illustrative Predicted Key Vibrational Frequencies (Note: This table provides an example of predicted frequencies for a substituted fluorene, as specific data for this compound is not available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1180 | Strong |

| C-Br Stretch | 680 - 550 | Medium to Strong |

Ultraviolet-Visible Absorption and Photoluminescence Property Predictions

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) and photoluminescence properties of molecules. These calculations provide information about the energies of electronic transitions between the ground state and various excited states.

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The fluorene core itself has characteristic π-π* transitions. The introduction of the fluorine atom as a weak electron-withdrawing group and the bromine atom can cause shifts in these absorption bands (either bathochromic or hypsochromic) and may introduce new transitions. The NIST Chemistry WebBook shows UV-Vis data for the parent 9-bromofluorene, which exhibits strong absorption bands. Similar features, modified by the fluorine substituent, would be expected for this compound.

Predictions of photoluminescence would involve calculating the energy of the lowest excited singlet state (S₁) to estimate the emission wavelength. The presence of the heavy bromine atom could significantly influence the photoluminescent properties by promoting intersystem crossing from the singlet excited state to a triplet state, potentially quenching fluorescence and enhancing phosphorescence.

Conformational Analysis and Molecular Dynamics Simulations

Influence of Halogen Substituents on Molecular Conformation

The conformation of the fluorene ring system and the orientation of its substituents are critical to its properties. Halogen substituents can influence conformation through both steric and electronic effects. Studies on various halogenated aromatic compounds have shown that the type and position of the halogen affect molecular structure and crystal packing.

In this compound, the primary conformational interest lies in the planarity of the fluorene system and the orientation of the C9-Br bond relative to the rings. The fluorine atom at the C2 position is not expected to cause significant steric hindrance that would distort the fluorene backbone. The bromine atom at C9, however, is bulkier and its interactions with the peri-hydrogens (at C1 and C8) could potentially lead to minor deviations from perfect planarity. Computational geometry optimization would precisely determine these bond lengths, bond angles, and dihedral angles, revealing the lowest energy conformation of the molecule.

Studies of Planarity and Twisted Conformations in Relation to Functionality

The planarity of the fluorene core is crucial for its electronic properties, particularly in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient π-electron delocalization is required. Any twisting or deviation from planarity can disrupt this conjugation, affecting the material's absorption, emission, and charge transport characteristics.

While this compound itself is relatively rigid, molecular dynamics simulations could be employed to study its behavior at different temperatures and in different environments. Such simulations could reveal the extent of thermal fluctuations on the planarity of the ring system. For larger, more complex molecules containing this fluorene unit, conformational twisting becomes a more significant factor. For instance, in polymers or dendrimers, the linkages to the fluorene core can lead to twisted conformations that directly impact the final material's functionality by altering the effective conjugation length and intermolecular packing. Computational studies allow for a systematic investigation of how these structural changes modulate the electronic properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The advancement of applications for 9-Bromo-2-fluoro-9h-fluorene is intrinsically linked to the development of efficient, cost-effective, and environmentally friendly synthetic methodologies. Future research in this area is expected to focus on several key aspects:

Greener Synthesis: A major trend in chemical synthesis is the adoption of "green chemistry" principles. For fluorene (B118485) derivatives, this includes the use of air as a cheap and easily separable oxidant in liquid-phase oxidation processes. google.com Research into catalytic systems that can operate under milder conditions with high conversion rates and selectivity will be crucial. google.com The goal is to develop energy-saving and environmentally friendly processes that minimize waste and the use of hazardous reagents. google.com

Convergent Synthesis: Novel strategies, such as rhodium-catalyzed stitching reactions followed by alkene isomerization, are being explored to create fluorene derivatives in a convergent manner. nih.gov These methods offer the potential for constructing complex molecular architectures from simpler building blocks under mild conditions. nih.gov

Efficient Functionalization: Developing methods for the direct and selective functionalization of the fluorene core is a significant area of interest. This includes exploring transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents at specific positions. organic-chemistry.org Such methods would provide greater control over the final properties of the molecule.

Exploration of New Reactivity Patterns and Derivatization Strategies for Enhanced Functionality

The bromine atom at the 9-position of this compound serves as a versatile handle for a wide range of chemical transformations. Future research will likely focus on exploiting this reactivity to synthesize a new generation of functional materials.

Post-Functionalization: The development of methods to introduce diverse functional groups at the 9-position is a key research direction. This could involve nucleophilic substitution reactions with various nucleophiles to create a library of derivatives with tailored properties. acs.org For instance, reactions with nitriles and alcohols can lead to amide- and ether-functionalized fluorenes, respectively. nih.gov

Cross-Coupling Reactions: The bromine atom is an ideal site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of aryl, alkynyl, and other groups, extending the π-conjugation of the fluorene system and tuning its electronic and optical properties. researchgate.net

Polymerization: The difunctional nature of bromo- and fluoro-substituted fluorenes makes them attractive monomers for the synthesis of conjugated polymers. Research into new polymerization techniques will be essential for creating high-performance polymers for applications in organic electronics.

Design of Advanced Materials with Tunable Electronic and Optical Properties

Fluorene derivatives are renowned for their excellent photophysical and electronic properties, making them prime candidates for use in advanced materials. Future research will focus on fine-tuning these properties through strategic molecular design.

Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are widely used as blue-light emitters in OLEDs due to their high photoluminescence efficiency and good thermal stability. mdpi.com Future work will involve designing new derivatives of this compound to achieve improved color purity, efficiency, and device lifetime. mdpi.com The introduction of different substituents can alter the HOMO and LUMO energy levels, allowing for the tuning of the emission color. 20.210.105

Organic Photovoltaics (OPVs): The electron-accepting nature of the fluorene core, which can be further modified by the electron-withdrawing fluorine atom, makes these compounds suitable for use as non-fullerene acceptors in OPVs. Research will focus on designing molecules with appropriate energy levels to facilitate efficient charge separation and transport.

Sensors: The fluorescence of fluorene derivatives can be sensitive to their local environment. This property can be exploited to develop chemical sensors for the detection of various analytes. Future research will aim to design molecules with specific binding sites that exhibit a "turn-on" or "turn-off" fluorescence response upon interaction with a target molecule.

Below is an interactive data table summarizing the tunable properties of fluorene derivatives:

| Property | Method of Tuning | Potential Application |

| Emission Wavelength | Introduction of electron-donating or -withdrawing groups | OLEDs with different colors |

| HOMO/LUMO Energy Levels | Copolymerization with different aryl comonomers 20.210.105 | Optimized charge injection in electronic devices |

| Solubility | Attachment of long alkyl chains | Improved processability for solution-based fabrication |

| Thermal Stability | Double substitution at the 9-position | Enhanced device lifetime and operational stability researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The vast chemical space of possible fluorene derivatives presents a significant challenge for traditional experimental approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials.

Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized molecules. github.io This allows for the rapid screening of large virtual libraries of compounds to identify candidates with desired characteristics, such as high quantum yield or optimal energy levels. specialchem.com This approach can significantly reduce the time and cost associated with experimental synthesis and characterization. youtube.com

De Novo Design: Generative AI models can be used to design entirely new molecular structures with specific target properties. github.io These models can learn the underlying rules of chemical structure and bonding from large datasets and then generate novel molecules that are predicted to have superior performance. neurosciencenews.com

Accelerating Discovery: The combination of high-throughput virtual screening with AI-driven design has the potential to revolutionize the materials discovery process. chalmers.se By intelligently navigating the chemical space, researchers can more efficiently identify promising candidates for a wide range of applications, from next-generation displays to advanced solar cells. skoltech.ru

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.